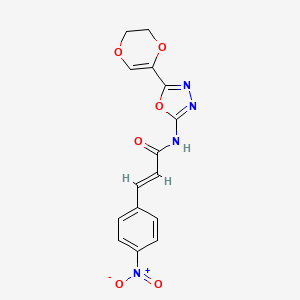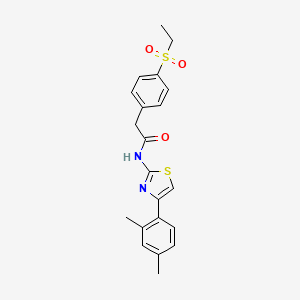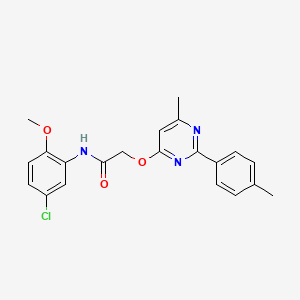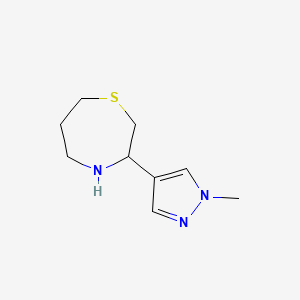![molecular formula C19H18N2O3 B2518000 甲基4-[(2-乙氧苯基)氨基]喹啉-2-羧酸酯 CAS No. 1206992-40-6](/img/structure/B2518000.png)
甲基4-[(2-乙氧苯基)氨基]喹啉-2-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, dyes for liquid crystal displays, and as fluorophores in biochemical applications. Quinoline derivatives are synthesized through various methods and have been studied for their potential in different fields, including antiallergy agents, fluorescent labeling reagents, and as intermediates for pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, condensation with various esters, and reactions with aminobenzoic acids. For instance, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates are synthesized by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . Similarly, 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives are obtained by condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates . The synthesis of methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate would likely involve similar strategies, utilizing ethoxy groups and aminobenzoic acid derivatives.
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, often with substitutions at various positions on the quinoline ring. The presence of substituents like ethoxy and methoxy groups can significantly influence the molecular properties and potential applications of these compounds. For example, the presence of a carboxylic acid moiety at the 2 position is suggested to afford optimal potency for antiallergy activity . The molecular structure of methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate would include an ethoxy group and an amino group, which could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including cyclization, hydrolysis, and condensation. For example, 4-(2-carboxyphenylamino)-2-methylquinoline undergoes cyclization in concentrated sulfuric acid . The synthesis of quinoline derivatives from arylmethyl azides via a domino process involves an acid-promoted rearrangement to give an N-aryl iminium ion . These reactions are crucial for the functionalization and diversification of quinoline compounds, which would be relevant for the synthesis and further reactions of methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of ethoxy and methoxy groups can enhance the solubility and absorption of these compounds . Quinoline derivatives are known to exhibit strong fluorescence, which is valuable for applications in fluorescent labeling . The stability of these compounds under various conditions, such as heat and light, is also an important characteristic, especially for their use in biomedical analysis . The specific properties of methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate would depend on its precise molecular structure and substituents.
科学研究应用
合成和转化
包括与甲基4-[(2-乙氧苯基)氨基]喹啉-2-羧酸酯类似的喹啉衍生物以其高效的荧光而闻名,已广泛用于生物化学和医学领域,用于研究各种生物系统。由于其有希望的化学性质,这些化合物还被探索为潜在的抗氧化剂和放射保护剂(Aleksanyan & Hambardzumyan, 2013)。
抗菌活性
对喹啉衍生物的研究显示了在抗菌剂开发中的潜力。例如,新型喹喔啉-2-羧酸酯1,4-二氧化物衍生物已被合成并评估了其体外抗结核活性,展示了喹啉相关化合物在解决传染病方面的多功能性(Jaso et al., 2005)。
抗癌潜力
喹啉衍生物已被研究其对各种癌细胞系的细胞毒活性,表明其作为抗癌剂的潜力。某些新型喹喔啉已在体外显示出有希望的抗菌活性,突出了这些化合物在癌症治疗中的治疗可能性(Refaat et al., 2004)。
分子对接和酶抑制
对喹啉衍生物的研究延伸到其在分子对接和酶抑制中的应用。例如,与甲基4-[(2-乙氧苯基)氨基]喹啉-2-羧酸酯在结构上相关的化合物已被研究其作为乙型肝炎病毒复制抑制剂的潜力,展示了这些化合物在抗病毒研究中的效用(Kovalenko et al., 2020)。
缓蚀
喹啉衍生物还在缓蚀中的应用中被探索。这包括为酸性介质中的低碳钢开发新型喹啉基绿色缓蚀剂,展示了该化合物在工业应用中防止腐蚀的潜力(Singh et al., 2016)。
属性
IUPAC Name |
methyl 4-(2-ethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-11-7-6-10-15(18)21-16-12-17(19(22)23-2)20-14-9-5-4-8-13(14)16/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHFDFDBMBFTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)




![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)



![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)